molecular formula C9H6N4O2 B12523404 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 652133-70-5

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12523404
CAS No.: 652133-70-5
M. Wt: 202.17 g/mol
InChI Key: QZCDFHGAZUPVRX-UHFFFAOYSA-N
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Description

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a synthetic derivative of the isoindole-1,3-dione core structure, a scaffold recognized for its significant potential in medicinal chemistry research. Compounds based on the isoindole-1,3-dione structure, commonly known as phthalimides, have been extensively studied and demonstrate a wide spectrum of intriguing biological activities. Scientific literature reports that related analogs exhibit anti-inflammatory properties by acting as cyclooxygenase (COX) inhibitors, with some derivatives showing greater inhibition of the COX-2 isoform than the reference drug meloxicam . Furthermore, research indicates this class of compounds has promising applications in neurodegenerative disease research, as several derivatives have been designed and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease therapy . The incorporation of an azido group, as in this molecule, is a strategic modification often employed in chemical biology for click chemistry applications, facilitating the labeling and study of biomolecular interactions. The azido group can also influence the compound's biological profile; studies on similar azido-containing isoindole-1,3-diones have shown that this functional group can contribute to anticancer activity against various cell lines . The primary value of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione lies in its utility as a versatile building block for the synthesis of more complex molecules and as a key intermediate in drug discovery programs aimed at developing new therapeutic agents for inflammation, cancer, and neurodegenerative disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

652133-70-5

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

5-azido-2-methylisoindole-1,3-dione

InChI

InChI=1S/C9H6N4O2/c1-13-8(14)6-3-2-5(11-12-10)4-7(6)9(13)15/h2-4H,1H3

InChI Key

QZCDFHGAZUPVRX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a functionalized isoindole derivative with applications in medicinal chemistry and materials science. Its synthesis requires regioselective introduction of an azido group at the C-5 position and a methyl group at the N-2 position. This review consolidates methodologies from peer-reviewed literature and patents, emphasizing practical routes, reaction mechanisms, and optimization strategies.

Synthetic Routes

Core Structure Synthesis: N-Methylphthalimide

The isoindole-1,3-dione core is typically synthesized via condensation of phthalic anhydride with methylamine. The reaction proceeds under mild conditions (e.g., reflux in acetic acid or toluene), yielding 2-methyl-1H-isoindole-1,3(2H)-dione (N-methylphthalimide) in high purity.

Procedure :

  • Phthalic anhydride (1.0 equiv) and methylamine (1.2 equiv) are heated in toluene at 110°C for 6 hours.
  • The product crystallizes upon cooling, with yields >90%.

Azido Group Introduction at C-5

Bromination-Azidation Sequence

Step 1: Bromination
N-Methylphthalimide undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetic acid. Bromination occurs preferentially at the C-5 position due to electronic and steric factors.

Conditions :

  • NBS (1.1 equiv), DMF, 25°C, 12 hours.
  • Yield: 70–80% of 5-bromo-2-methyl-1H-isoindole-1,3(2H)-dione.

Step 2: Azide Substitution
The brominated intermediate reacts with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures.

Conditions :

  • NaN₃ (3.0 equiv), DMF, 80°C, 8 hours.
  • Yield: 65–75% of 5-azido-2-methyl-1H-isoindole-1,3(2H)-dione.
Nitration-Reduction-Diazotization

Step 1: Nitration
Nitration of N-methylphthalimide with fuming HNO₃ and H₂SO₄ introduces a nitro group at C-5.

Conditions :

  • HNO₃ (1.5 equiv), H₂SO₄, 0°C, 2 hours.
  • Yield: 60–70% of 5-nitro-2-methyl-1H-isoindole-1,3(2H)-dione.

Step 2: Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine.

Conditions :

  • H₂ (1 atm), 10% Pd-C, ethanol, 25°C, 4 hours.
  • Yield: 85–90% of 5-amino-2-methyl-1H-isoindole-1,3(2H)-dione.

Step 3: Diazotization and Azide Formation
The amine is converted to a diazonium salt (NaNO₂/HCl) and treated with NaN₃ to yield the azide.

Conditions :

  • NaNO₂ (1.2 equiv), HCl (0°C), then NaN₃ (2.0 equiv), 0–5°C, 1 hour.
  • Yield: 50–60%.

Alternative Route: Azido Transfer via Lithiation

A less common method involves directed ortho-lithiation of N-methylphthalimide followed by azido transfer using tosyl azide (TsN₃).

Conditions :

  • Lithiation: LDA (2.2 equiv), THF, −78°C, 1 hour.
  • Azidation: TsN₃ (1.5 equiv), −78°C to 25°C, 12 hours.
    Yield : 40–50%.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Bromination-Azidation Bromination → NaN₃ 65–75 High regioselectivity, scalable Requires hazardous NaN₃
Nitration-Reduction Nitration → H₂/Pd-C → NaN₃ 50–60 Avoids bromine Multi-step, lower overall yield
Azido Transfer Lithiation → TsN₃ 40–50 No halogen intermediates Low yield, sensitive conditions

Challenges and Optimization

Regioselectivity in Bromination

Bromination of N-methylphthalimide predominantly occurs at C-5 due to the electron-withdrawing effect of the imide group. Minor C-4 bromination (<10%) is mitigated via recrystallization.

Azide Stability

The azido group is thermally sensitive. Reactions are conducted below 80°C, and products are stored at −20°C to prevent decomposition.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can undergo oxidation to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions, often leading to the formation of various heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Heterocyclic compounds with diverse functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with azidation agents. Various methods have been reported for the preparation of this compound, often focusing on optimizing yield and purity. For instance, recent studies have demonstrated efficient synthetic routes that yield high purity levels suitable for biological evaluations .

Antimicrobial Properties

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial activities. For example, studies have shown that certain isoindole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The azido group in 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione enhances its reactivity, potentially leading to improved antimicrobial efficacy .

Anticancer Activity

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116. The mechanism involves cell cycle arrest and modulation of apoptosis-related pathways . Notably, the compound's structure allows it to interact with cellular targets effectively, enhancing its potential as an anticancer agent.

Antioxidant Effects

The antioxidant properties of isoindole derivatives have been explored extensively. Compounds similar to 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione exhibit free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage .

Therapeutic Potential

The therapeutic potential of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione extends beyond antimicrobial and anticancer applications. It has been investigated as a potential treatment for neurodegenerative diseases due to its ability to inhibit acetylcholinesterase activity—an important target in Alzheimer's disease therapy . Additionally, the compound's azido group can be utilized in click chemistry reactions to create novel drug conjugates or delivery systems.

Material Science Applications

In materials science, compounds like 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione are being explored for their utility in developing functional materials. Their unique structural features allow them to be incorporated into polymers or used as photoresponsive materials due to their azide functionalities . This opens avenues for creating smart materials that respond to environmental stimuli.

Summary Table of Applications

Application AreaDescription
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines; potential for cancer therapy
Antioxidant PropertiesScavenges free radicals; protects against oxidative stress
Neurodegenerative DiseasesInhibits acetylcholinesterase; potential Alzheimer's treatment
Material ScienceUtilized in developing functional materials; photoresponsive applications

Mechanism of Action

The mechanism of action of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione largely depends on the specific application. In chemical reactions, the azido group is highly reactive and can participate in various transformations. In biological systems, it may interact with specific molecular targets, leading to desired biochemical effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-azido-2-methyl-isoindole-dione can be contextualized by comparing it to other isoindole-dione derivatives reported in the literature. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

  • Azido vs. Amino Groups: The azido group in the target compound confers distinct reactivity compared to amino-substituted analogs (e.g., ZHAWOC6017 and ZHAWOC1246). While amino groups enable nucleophilic substitution or coupling reactions, azides are pivotal in bioorthogonal chemistry. However, azides are thermally sensitive and may pose explosion risks, unlike the more stable amino derivatives .
  • Methyl vs. Fluorophenyl/Benzyl Groups: The 2-methyl group in the target compound introduces minimal steric hindrance compared to bulkier 2-(fluorophenyl)methyl (ZHAWOC6017/1246) or 2-benzyl (ZHAWOC4511) substituents. This could enhance solubility in nonpolar solvents but reduce π-π stacking interactions observed in aromatic analogs .

Spectroscopic Characterization

  • NMR: The 5-azido group would deshield adjacent protons, causing distinct ¹H-NMR shifts compared to 5-amino analogs (e.g., ZHAWOC6017: NH₂ protons at δ ~5 ppm).
  • IR: A strong absorption at ~2100 cm⁻¹ (N₃ stretch) would differentiate the azido compound from amino (N-H stretches ~3300 cm⁻¹) or acetamide (C=O ~1700 cm⁻¹) derivatives.

Biological Activity

5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The azido group (-N₃) enhances its reactivity, making it suitable for various applications, including bioconjugation and click chemistry. This article explores the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is C₉H₈N₄O₂, with a molecular weight of approximately 192.19 g/mol. The compound features an isoindole core and an azido group that contributes to its high reactivity and potential biological applications.

Biological Activity Overview

The biological activity of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione can be categorized into several key areas:

  • Anticancer Properties : Research indicates that isoindole derivatives may exhibit anticancer effects through various mechanisms, including the inhibition of tumor growth and induction of apoptosis in cancer cells.
  • Bioconjugation Applications : The azido group allows for efficient bioconjugation with biomolecules, facilitating the study of biological interactions and pathways.
  • Enzyme Inhibition : Some derivatives have shown inhibitory activity against cyclooxygenases (COX), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications.

Anticancer Activity

A study investigating the anticancer properties of isoindole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions on the isoindole core demonstrated enhanced activity against human glioblastoma cells (U251) and melanoma cells (WM793) .

Bioconjugation Studies

The use of 5-Azido-2-methyl-1H-isoindole-1,3(2H)-dione in bioconjugation has been highlighted in several studies. Its azido functionality allows for "click" reactions with alkynes to form stable triazoles, which can be used to label proteins or other biomolecules for tracking and studying cellular processes .

COX Inhibition

In a recent study focused on the synthesis of new isoindole derivatives, several compounds were evaluated for their COX inhibitory activity. Notably, some derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam, indicating potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivitySignificant cytotoxicity against U251 and WM793 cells
BioconjugationEfficient labeling of biomolecules via click chemistry
COX InhibitionGreater inhibition of COX-2 than meloxicam

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